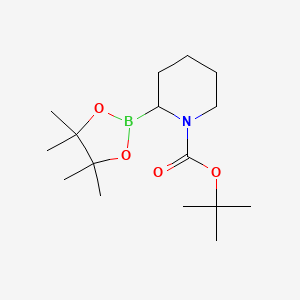![molecular formula C9H18N2 B3032584 Decahydropyrimido[1,2-a]azepine CAS No. 25739-48-4](/img/structure/B3032584.png)
Decahydropyrimido[1,2-a]azepine
概要
説明
Decahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C9H18N2. It is a saturated compound, meaning all the carbon-carbon bonds are single bonds.
準備方法
Synthetic Routes and Reaction Conditions
Decahydropyrimido[1,2-a]azepine can be synthesized through several methods. One efficient and highly stereoselective synthesis involves a two-component coupling reaction, followed by nitrone formation and a 1,3-dipolar cycloaddition to obtain an azabicyclic intermediate. This intermediate is then converted into the corresponding epoxide derivative. The crucial step involves the reductive cleavage of the N–O bond, followed by an intramolecular 7-endo-tet cyclization, leading to the formation of the seven-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
Decahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully hydrogenated derivatives .
科学的研究の応用
Decahydropyrimido[1,2-a]azepine has several scientific research applications:
Organic Synthesis: It is used as a catalyst, a complexing ligand, and a non-nucleophilic base in various organic reactions.
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of glycosidases, which are enzymes involved in various biological processes.
Biological Research: Its unique structure makes it a valuable tool for studying enzyme mechanisms and developing new pharmaceuticals.
作用機序
The mechanism of action of decahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to decahydropyrimido[1,2-a]azepine include:
- Pyrrolo[1,2-a]azepine
- Pyrido[1,2-a]azepine
- Pyrido[1,2-a]azonine
- Indolizidine
Uniqueness
This compound is unique due to its saturated bicyclic structure, which imparts specific chemical and biological properties. Its ability to act as a non-nucleophilic base and a complexing ligand sets it apart from other similar compounds .
特性
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENYVRYDPMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCCN2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396254 | |
| Record name | decahydropyrimido[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-48-4 | |
| Record name | decahydropyrimido[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)






![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)



